(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Overview
Description
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a compound used in various scientific research and industrial applications. It is a derivative of homoserine, an amino acid, and is often used in peptide synthesis due to its stability and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents such as ethyl acetate or isopropyl ether, and the process is carried out at low temperatures to ensure the stability of the protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain, followed by the removal of the protecting groups and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it can activate transient receptor potential ion channels, which play a role in cellular signaling and homeostasis .
Comparison with Similar Compounds
Similar Compounds
Hyperforin Dicyclohexylammonium Salt: Used for its antidepressant and anxiolytic properties.
Z-Tle-OH Dicyclohexylammonium Salt: Used in peptide synthesis.
Mant-ADP Triethylammonium Salt: Used in biochemical research.
Uniqueness
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is unique due to its specific structure and properties, which make it highly suitable for peptide synthesis and other applications. Its stability and solubility in organic solvents distinguish it from other similar compounds .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHXJSPZIZVJY-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675717 | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63491-82-7 | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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